molecular formula C13H20O3 B14162984 Fecatetraene-10 CAS No. 127128-50-1

Fecatetraene-10

Cat. No.: B14162984
CAS No.: 127128-50-1
M. Wt: 224.30 g/mol
InChI Key: BYZCTZPRJUIUHG-BYFNFPHLSA-N
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Description

Fecatetraene-10 (CAS 127128-50-1) is a mutagenic compound structurally characterized by a conjugated tetraene system (four conjugated double bonds) and an enol ether oxygen group. Studies highlight its role in oxidant-mediated mutagenicity, particularly in colorectal cancer risk assessments. The compound’s mutagenic potency is directly linked to its conjugated double bond system, which facilitates reactive oxygen species generation and DNA damage .

Properties

CAS No.

127128-50-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-[(1E,3E,5E,7E)-deca-1,3,5,7-tetraenoxy]propane-1,2-diol

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h3-10,13-15H,2,11-12H2,1H3/b4-3+,6-5+,8-7+,10-9+

InChI Key

BYZCTZPRJUIUHG-BYFNFPHLSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/OCC(CO)O

Canonical SMILES

CCC=CC=CC=CC=COCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fecatetraene-10 involves several steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Fecatetraene-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fecatetraene-10 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Fecatetraene-10 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fecatetraene-10 belongs to a family of fecal mutagens, including fecapentaene-12, fecahexaene-14, and hydroxy aldehyde. These compounds share structural similarities but differ in mutagenic potency due to variations in their conjugated systems and molecular configurations.

Table 1: Comparative Analysis of this compound and Analogs

Compound CAS Number Molecular Formula Conjugated Double Bonds Mutagenic Potency Rank Key Structural Features
This compound 127128-50-1 C₁₃H₂₀O₃ 4 3rd Enol ether oxygen, shorter carbon chain
Fecapentaene-12 Not reported Not reported 5 1st Extended conjugated system, higher reactivity
Fecahexaene-14 91379-15-6 C₁₇H₂₆O₃ 6 2nd Longest carbon chain, moderate stability
Hydroxy aldehyde Not reported Not reported N/A 4th Lack of conjugated system, minimal activity

Key Findings:

Conjugated Double Bonds :

  • Mutagenicity increases with the number of conjugated double bonds. Fecapentaene-12 (5 bonds) exhibits the highest potency, followed by fecahexaene-14 (6 bonds) and this compound (4 bonds). The hydroxy aldehyde, lacking conjugated bonds, shows negligible activity .
  • Reduction in conjugated bonds (e.g., from 5 to 4) diminishes mutagenicity by ~50%, as observed in vitro .

Structural Modifiers: The enol ether oxygen adjacent to the conjugated system is critical for mutagenic activity. Its absence in hydroxy aldehyde eliminates potency . The glycerol moiety and cis/trans configurations at double bonds have minimal impact on mutagenicity, emphasizing the dominance of the conjugated system .

Molecular Size and Stability :

  • This compound’s smaller structure (C₁₃H₂₀O₃) may enhance bioavailability compared to bulkier analogs like fecahexaene-14 (C₁₇H₂₆O₃). However, its shorter conjugated system limits reactivity .

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